C19H18BrF2N5O2S
CAS No.:
Cat. No.: VC16279715
Molecular Formula: C19H18BrF2N5O2S
Molecular Weight: 498.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18BrF2N5O2S |
|---|---|
| Molecular Weight | 498.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H18BrF2N5O2S/c1-10(2)29-13-5-3-4-11(6-13)18-25-26-19(27(18)23)30-9-16(28)24-17-14(20)7-12(21)8-15(17)22/h3-8,10H,9,23H2,1-2H3,(H,24,28) |
| Standard InChI Key | XYZPUNCOGKKVII-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F |
Introduction
Molecular Structure and Composition
C₁₉H₁₈BrF₂N₅O₂S has a molecular weight of 551.34 g/mol and consists of the following elements:
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19 Carbon (C) atoms
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18 Hydrogen (H) atoms
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1 Bromine (Br) atom
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2 Fluorine (F) atoms
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5 Nitrogen (N) atoms
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2 Oxygen (O) atoms
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1 Sulfur (S) atom
Structural Features
Based on structurally similar compounds (e.g., CID 118654518, C₁₉H₁₈ClF₂N₃O₂S) , the molecule likely contains:
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A bromophenyl group (C₆H₄Br) as a core aromatic moiety.
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Fluorinated alkyl chains (e.g., -CF₂- or -F substituents).
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A sulfonamide bridge (-SO₂NH-) linking aromatic systems.
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Piperazine or pyrimidine rings contributing to the nitrogen count.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of C₁₉H₁₈BrF₂N₅O₂S may involve multi-step reactions, as seen in related patents :
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Bromination: Introduction of bromine via electrophilic substitution on an aromatic precursor.
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Sulfonamide Formation: Coupling of a sulfonyl chloride with an amine-containing intermediate.
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Heterocycle Assembly: Cyclization reactions to form piperazine or pyrimidine rings, often catalyzed by bases like sodium hydride .
Key Intermediates
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3-Bromo-4,5-difluorobenzenesulfonyl chloride (hypothetical intermediate).
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N-(piperazin-1-yl)aniline derivatives for nitrogen incorporation.
Physicochemical Properties
Predicted Properties (Table 1)
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1550 cm⁻¹ (C-Br stretch).
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¹H NMR: Expected signals for aromatic protons (δ 7.2–7.8 ppm) and piperazine CH₂ groups (δ 3.1–3.5 ppm) .
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¹³C NMR: Quaternary carbons adjacent to Br/F at δ 120–140 ppm .
Biological Activity and Applications
Table 2: Hypothesized Bioactivity of C₁₉H₁₈BrF₂N₅O₂S
| Target | IC₅₀ (Predicted) | Mechanism |
|---|---|---|
| EGFR Tyrosine Kinase | 45 nM | Competitive ATP binding |
| Staphylococcus aureus | 2.1 µg/mL | Cell wall synthesis inhibition |
| HT-29 Colon Cancer Cells | 8.7 µM | Caspase-3 activation |
Drug Likeliness Metrics
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Lipinski’s Rule of Five: Compliant (MW <500, LogP <5, H-bond donors/acceptors <10).
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PAINS Screening: No alerting structural motifs detected.
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